1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
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Overview
Description
The compound “1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule. It contains several functional groups including a pyrazole, a pyrimidine, an azetidine, a piperazine, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazole and pyrimidine rings are nitrogen-containing heterocycles, while the azetidine ring is a three-membered nitrogen-containing ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl group is a six-membered carbon ring .Scientific Research Applications
Heterocyclic Compound Synthesis
A significant aspect of the scientific research surrounding this compound involves the synthesis of novel heterocyclic compounds. For example, studies have demonstrated the preparation of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles that incorporate phenylsulfonyl moiety. These processes highlight a facile, efficient, and one-pot synthesis methodology, emphasizing the compound's utility as a precursor in generating diverse heterocyclic systems with potential for Aurora-A kinase inhibition, a target relevant in cancer therapy Shaaban, Saleh, Mayhoub, & Farag, 2011.
Biological Activities and Pharmaceutical Applications
The biological evaluation of derivatives synthesized from this compound has shown promising results in various domains, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. For instance:
- The antimicrobial and antifungal properties of newly synthesized compounds indicate moderate effects against bacterial and fungal species Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008.
- Certain derivatives have exhibited significant antiviral activity, with specific compounds showing potent effects against human enteroviruses and coxsackieviruses at nanomolar concentrations Chern, Shia, Hsu, Tai, Lee, Lee, Chang, Tseng, & Shih, 2004.
- The anticancer activity of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was evaluated, showing significant cytotoxicity in cervical cancer cells and indicating a potential mechanism through the activation of p53, a crucial tumor suppressor Kamal, Tamboli, Ramaiah, Adil, Rao, Viswanath, Mallareddy, Pushpavalli, & Pal‐Bhadra, 2012.
Mechanism of Action
Target of Action
Similar compounds have been known to interact withcholinergic synapses and LmPTR1 pocket (active site) .
Mode of Action
It is suggested that it may have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
The compound may affect the transmission of neural pulses at the cholinergic synapsis
Result of Action
Similar compounds have shown dose-dependent increases in mda concentration .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, strong hydrophobic interactions with His241 of the catalytic residue were observed . .
Properties
IUPAC Name |
1-[4-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-17(31)18-3-5-20(6-4-18)27-9-11-28(12-10-27)23(32)19-14-29(15-19)21-13-22(25-16-24-21)30-8-2-7-26-30/h2-8,13,16,19H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSHJZXGNOPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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